Structural Differentiation from N-allylbenzamide
N-allyl-4-(pentyloxy)benzamide incorporates a 4-pentyloxy substituent, increasing molecular weight to 247.33 g/mol compared to 161.20 g/mol for the parent N-allylbenzamide . This modification elevates lipophilicity and introduces an additional hydrogen bond acceptor (ether oxygen), altering drug-likeness parameters .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 247.33 g/mol |
| Comparator Or Baseline | N-allylbenzamide: 161.20 g/mol |
| Quantified Difference | +86.13 g/mol |
| Conditions | Calculated from molecular formula |
Why This Matters
Increased molecular weight and lipophilicity influence membrane permeability and metabolic stability, critical factors in lead optimization and probe development.
